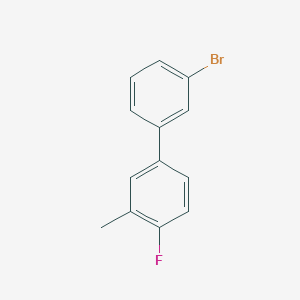

3-Bromo-4'-fluoro-3'-methylbiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4’-fluoro-3’-methylbiphenyl: is an organic compound with the molecular formula C13H10BrF . It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl scaffold. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluoro-3’-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluoro-3’-methylbiphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4’-fluoro-3’-methylbiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Products include azido or thiol-substituted biphenyl derivatives.

Oxidation: The major product is 3-Bromo-4’-fluoro-3’-methylbenzoic acid.

Reduction: The major products are debrominated or defluorinated biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H10BrF

- Molecular Weight : 267.12 g/mol

- CAS Number : 1443314-36-0

The compound features a biphenyl structure with bromine and fluorine substituents, which enhance its reactivity and interaction with biological systems.

Organic Synthesis

3-Bromo-4'-fluoro-3'-methylbiphenyl serves as an important intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structural attributes allow for the development of novel compounds with enhanced biological activity.

Biological Studies

The compound is increasingly utilized in biological research to explore its interactions with various molecular targets. Preliminary studies suggest potential anticancer properties, with investigations focusing on its ability to induce apoptosis in cancer cell lines.

Case Study Example :

A study on similar brominated biphenyls indicated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma). The mechanism involved mitochondrial apoptosis, suggesting that this compound may exhibit analogous effects due to structural similarities.

| Compound | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Similar Brominated Compound | HeLa | XX µM | Apoptosis |

| Similar Brominated Compound | A549 | YY µM | Topoisomerase Inhibition |

Material Science

In industry, this compound is explored for its potential use in advanced materials such as liquid crystals and polymers. The presence of halogen atoms enhances the material's properties, making it suitable for electronic applications.

The biological activity of this compound has been primarily investigated concerning its anticancer potential. Its structure suggests possible interactions with various biological targets, including enzymes and receptors.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Bromo-4'-fluorobiphenyl | Lacks methyl group | Different reactivity |

| 4-Bromo-3'-fluoro-2'-methylbiphenyl | Different substitution pattern | Affects chemical properties |

| 3-Bromo-2'-methylbiphenyl | Lacks fluorine atom | Alters electronic properties |

Mécanisme D'action

The mechanism of action of 3-Bromo-4’-fluoro-3’-methylbiphenyl depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the bromine, fluorine, and methyl substituents. These substituents influence the compound’s nucleophilicity and electrophilicity, thereby affecting its reactivity in various chemical reactions.

Comparaison Avec Des Composés Similaires

- 3-Bromo-4-fluorobenzotrifluoride

- 4-Bromo-3-fluorobenzonitrile

- 3-Bromo-4’-fluoro-3’-methylbiphenyl

Comparison: Compared to similar compounds, 3-Bromo-4’-fluoro-3’-methylbiphenyl is unique due to the presence of both bromine and fluorine atoms on the biphenyl scaffold. This combination of substituents imparts distinct electronic properties, making it more versatile in various chemical reactions. The methyl group also adds steric hindrance, which can influence the compound’s reactivity and selectivity in certain reactions.

Activité Biologique

3-Bromo-4'-fluoro-3'-methylbiphenyl is a biphenyl derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Inhibition of Monoamine Oxidase (MAO)

- Anticancer Properties

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, compounds with similar structures showed significant activity against Salmonella typhimurium and Proteus vulgaris, with minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL, outperforming traditional antibiotics like fluconazole and gentamicin .

Data Summary Table: Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|---|

| This compound | S. typhimurium | 31.25 | Gentamicin | 50 |

| P. vulgaris | 31.25 | Fluconazole | 40 |

2. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds related to this compound can act as reversible inhibitors of monoamine oxidase A and B (MAO A/B). An analog demonstrated an IC50 value of 56 nM for MAO B inhibition, suggesting potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels .

Case Study: MAO Inhibition

A study evaluated the effectiveness of various biphenyl derivatives in inhibiting MAO A/B. The results indicated that modifications to the biphenyl structure significantly influenced inhibitory potency, with certain derivatives showing enhanced selectivity towards MAO B.

3. Anticancer Properties

Compounds derived from the benzo[d][1,3]dioxole scaffold, including this compound, have shown promising anticancer activities. In vitro studies revealed substantial inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma), with IC50 values indicating effective antiproliferative activity .

Data Summary Table: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| WM266.4 (Melanoma) | 15.0 |

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The bromophenyl group can modulate the activity of enzymes and receptors, while the fluorine atom enhances binding affinity and specificity .

Propriétés

IUPAC Name |

4-(3-bromophenyl)-1-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPNODSRNHDDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.